molecular formula C144H152Cl8O16 B6288724 4-Chlorobutyloxybenzyloxycalix[8]arene CAS No. 2223113-36-6

4-Chlorobutyloxybenzyloxycalix[8]arene

Cat. No.: B6288724
CAS No.: 2223113-36-6
M. Wt: 2422.3 g/mol
InChI Key: MORVRNRWIZPXCC-UHFFFAOYSA-N
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Description

4-Chlorobutyloxybenzyloxycalix[8]arene is a synthetically modified calix[8]arene, designed for advanced research in supramolecular chemistry. Calixarenes are macrocyclic compounds known for their versatile, three-dimensional structures with defined upper and lower rims, making them excellent hosts for molecular recognition . This derivative features specific functionalization at the lower rim, which is a common strategy to tailor the host-guest properties of the cavity for binding specific targets . The expanded cavity of the calix[8]arene scaffold is particularly suited for forming complexes with larger organic molecules or ions. Researchers can utilize this compound as a key building block for developing sophisticated molecular sensors, selective extraction agents, or as a component in the creation of functional materials. Its potential applications include the study of chromatographic separation processes and the complexation of biologically relevant molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H152Cl8O16/c145-57-25-33-65-153-137-113-73-115-83-130(162-98-106-43-11-2-12-44-106)85-117(138(115)154-66-34-26-58-146)75-119-87-132(164-100-108-47-15-4-16-48-108)89-121(140(119)156-68-36-28-60-148)77-123-91-134(166-102-110-51-19-6-20-52-110)93-125(142(123)158-70-38-30-62-150)79-127-95-136(168-104-112-55-23-8-24-56-112)96-128(144(127)160-72-40-32-64-152)80-126-94-135(167-103-111-53-21-7-22-54-111)92-124(143(126)159-71-39-31-63-151)78-122-90-133(165-101-109-49-17-5-18-50-109)88-120(141(122)157-69-37-29-61-149)76-118-86-131(163-99-107-45-13-3-14-46-107)84-116(139(118)155-67-35-27-59-147)74-114(137)82-129(81-113)161-97-105-41-9-1-10-42-105/h1-24,41-56,81-96H,25-40,57-80,97-104H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORVRNRWIZPXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H152Cl8O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2422.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Functionalization Methodologies for Calix 1 Arene Derivatives

Core Calixutwente.nlarene Macrocycle Synthesis

The formation of the calix utwente.nlarene macrocycle is a foundational step that relies on controlled oligomerization. These vase-like supramolecular structures are synthesized from phenolic units and formaldehyde, with the octamer being one of the most studied homologues. researchgate.net

Base-Catalyzed Condensation Pathways for Calixutwente.nlarene Formation

The primary route for synthesizing calix[n]arenes is the base-catalyzed condensation of a para-substituted phenol (B47542) with formaldehyde. researchgate.netmdpi.com This one-pot reaction can produce a mixture of cyclic oligomers, including calix acs.orgarenes, calix acs.orgarenes, and calix utwente.nlarenes. researchgate.net For instance, the reaction of p-tert-butylphenol with paraformaldehyde in the presence of a base like sodium hydroxide (B78521) in refluxing xylene can yield p-tert-butylcalix utwente.nlarene in significant amounts. researchgate.netorgsyn.org This method, often referred to as the "Petrolite procedure," is particularly effective for phenols with electronically neutral groups in the para-position. orgsyn.org

The base plays a crucial role in promoting the condensation process. The reaction involves the initial formation of hydroxymethylphenols, which then undergo a series of condensation steps to form linear oligomers that eventually cyclize. Different bases, such as NaOH, KOH, and RbOH, have been shown to effectively catalyze the reaction. orgsyn.org

Optimization of Reaction Conditions for Macrocycle Ring Size Selectivity

The distribution of different calixarene (B151959) ring sizes is highly dependent on the reaction conditions. Key variables that can be tuned to favor the formation of the desired macrocycle, such as calix utwente.nlarene, include the choice of base, the solvent, the temperature, and the molar ratio of the reactants.

For example, in the synthesis of p-tert-butylcalixarenes, using a small amount of base in refluxing xylene favors the formation of the cyclic octamer, p-tert-butylcalix utwente.nlarene, with yields as high as 64%. researchgate.net Conversely, employing a larger amount of base can shift the product distribution towards the cyclic hexamer. researchgate.net The choice of the specific alkali metal hydroxide can also influence the yield of specific oligomers; for example, rubidium hydroxide has been shown to produce the hexamer in 74% yield. researchgate.net

In the specific synthesis of p-(benzyloxy)calix utwente.nlarene, researchers found that using p-benzyloxyphenol, paraformaldehyde, and NaOH in a 45:82:1 molar ratio in refluxing xylene selectively produced the desired calix utwente.nlarene in a 48% isolated yield. acs.org The temperature is another critical parameter; reactions are often carried out at the reflux temperature of the solvent, such as xylene (around 140°C) or chloroform (B151607). orgsyn.orgrsc.org

Effect of Base on Calix[n]arene Yield
CalixareneBaseYieldReference
p-tert-butylcalix utwente.nlareneNaOH (trace amount)up to 64% researchgate.net
p-tert-butylcalix acs.orgareneRbOH (larger amount)74% researchgate.net
p-tert-butylcalix orgsyn.orgareneLiOH15-20% researchgate.net
p-tert-butylcalix nih.govareneLiOH11-17% researchgate.net

Mechanistic Investigations of Calixutwente.nlarene Macrocyclization

The mechanism of calixarene formation under basic conditions involves a stepwise process. The reaction initiates with the base-catalyzed hydroxymethylation of the phenol at the ortho positions to the hydroxyl group. These resulting hydroxymethylphenols then undergo intermolecular condensation, eliminating water to form methylene (B1212753) bridges connecting the phenolic units. researchgate.net This process continues, leading to the formation of linear oligomers of varying lengths.

The final and critical step is the intramolecular cyclization of a linear octamer to form the calix utwente.nlarene macrocycle. This cyclization is in competition with further linear chain growth. The reaction conditions are optimized to favor this ring-closing step for the desired macrocycle size. It is hypothesized that the base, acting as a template, may play a role in organizing the linear precursor into a conformation that facilitates cyclization, although the precise nature of this templating effect is complex and depends on the specific cation used.

Introduction of Benzyloxy Functionality

Introducing specific functionalities onto the calixarene scaffold is essential for tailoring its properties for various applications. The benzyloxy group is a common functionality introduced at the upper rim (the para-position of the phenolic units).

Synthesis of p-Benzyloxycalixutwente.nlarene Precursors

The most direct method for synthesizing p-benzyloxycalix utwente.nlarene involves the use of a pre-functionalized monomer, p-benzyloxyphenol. acs.org This precursor is typically prepared through the Williamson ether synthesis, where the phenoxide of p-hydroquinone is reacted with benzyl (B1604629) chloride.

Once the p-benzyloxyphenol precursor is obtained, it is used in the base-catalyzed condensation reaction with formaldehyde, analogous to the synthesis of p-tert-butylcalix utwente.nlarene. A study by Casnati et al. demonstrated that the condensation of hydroquinone (B1673460) monobenzyl ether (p-benzyloxyphenol) with paraformaldehyde and sodium hydroxide in refluxing xylene yielded a mixture of cyclic oligomers from which p-(benzyloxy)calix utwente.nlarene could be selectively isolated. acs.org This one-pot synthesis provides a direct route to the desired functionalized macrocycle, which can then be further modified at the lower rim (the hydroxyl groups). acs.org

Optimized Conditions for p-(Benzyloxy)calix utwente.nlarene Synthesis
Reactant 1Reactant 2Base (Molar Ratio)SolventProductIsolated YieldReference
p-BenzyloxyphenolParaformaldehydeNaOH (1)Xylenep-(Benzyloxy)calix utwente.nlarene48% acs.org

Regioselective Benzyloxy Functionalization Strategies at the Upper Rim

While using a pre-functionalized monomer is a common strategy, another approach involves the functionalization of a pre-formed calixarene. This requires methods for regioselective modification of the upper rim. For calixarenes bearing removable p-substituents, such as tert-butyl groups, selective functionalization is possible.

One methodology involves the selective removal of some of the p-tert-butyl groups from a p-tert-butylcalix utwente.nlarene molecule. utwente.nl This process, known as de-tert-butylation, can be achieved using Lewis acids under mild conditions, which unmasks reactive para-positions on the phenolic rings. These newly freed positions can then be subjected to electrophilic aromatic substitution or other coupling reactions to introduce new functional groups, including benzyloxy groups, though this is less direct than building the macrocycle from p-benzyloxyphenol. Such selective reactions allow for the creation of calixarenes with mixed functionalities at the upper rim, offering precise control over the final molecular architecture. utwente.nl

Purification and Isolation Techniques for Complex Calixarene Derivatives

The synthesis of functionalized calixarenes often results in a complex mixture of products, including unreacted starting materials, partially substituted intermediates, and the desired fully substituted product. numberanalytics.com The separation and purification of these large, often high-molecular-weight compounds require specialized techniques.

Column Chromatography is the most powerful and widely used method for separating calixarene derivatives.

Stationary Phase: Silica gel is the most common stationary phase.

Mobile Phase: A gradient of nonpolar to moderately polar solvents, such as a mixture of hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol, is typically used to elute the different components from the column based on their polarity. The less polar, more highly substituted derivatives generally elute first.

Recrystallization is often used as a final step to obtain highly pure, crystalline material. The choice of solvent is critical; often a solvent system in which the compound is soluble when hot but sparingly soluble when cold is used. For calix iau.irarenes, solvents like chloroform or toluene (B28343) are often employed. orgsyn.org

The success of a purification protocol can be monitored by Thin-Layer Chromatography (TLC) , which provides a quick assessment of the mixture's composition and helps in identifying the appropriate solvent system for column chromatography. orgsyn.org

Characterization Techniques for Structural Elucidation of Functionalized Calixarenes

Determining the precise structure of a complex macromolecule like 4-Chlorobutyloxybenzyloxycalix iau.irarene is non-trivial. A combination of spectroscopic techniques is required to confirm the covalent structure, the substitution pattern, and the conformational properties of the molecule. iau.ir

NMR spectroscopy is the most powerful tool for the structural elucidation of calixarene derivatives in solution. iau.irnih.gov Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy:

Methylene Bridge Protons (Ar-CH₂-Ar): These protons are particularly diagnostic of the calixarene's conformation. In flexible or rapidly interconverting calix iau.irarenes, these protons may appear as a broad singlet. However, in a conformationally locked structure, they typically appear as a pair of doublets, indicating a more rigid, ordered conformation. researchgate.net The significant change in the chemical shift of these protons upon functionalization of the lower rim indicates a conformational change in the cavity. researchgate.net

Substituent Protons: Distinct signals for the benzyloxy (OCH₂Ph and aromatic Ph) and 4-chlorobutyloxy (OCH₂, CH₂CH₂CH₂Cl) groups will be present. The integration of these signals relative to the aromatic protons of the calixarene backbone allows for the determination of the substitution ratio.

Aromatic Protons: The protons on the phenolic units of the calixarene provide information about the substitution pattern on the macrocycle itself.

¹³C NMR Spectroscopy:

Methylene Bridge Carbons (Ar-CH₂-Ar): The chemical shift of the bridging carbon atom is also sensitive to conformation. A signal around 31 ppm is characteristic of a cone-like conformation, while shifts further downfield (e.g., ~37 ppm) can indicate other arrangements. chemrxiv.org

Substituent Carbons: The spectrum will show characteristic peaks for the carbons of the benzyloxy and chlorobutyloxy chains, confirming their presence in the final molecule.

The following table provides representative estimated ¹H NMR chemical shift values for the key protons in a molecule like 4-Chlorobutyloxybenzyloxycalix iau.irarene.

Proton TypeFunctional GroupEstimated Chemical Shift (δ, ppm)Multiplicity
Methylene BridgeAr-CH₂ -Ar3.1 - 4.5Pair of Doublets or Broad Singlet
AromaticAr-H 6.8 - 7.5Multiplet
Benzyl MethyleneO-CH₂ -Ph4.8 - 5.2Singlet
Benzyl AromaticO-CH₂-Ph 7.2 - 7.6Multiplet
Oxy-methyleneO-CH₂ -(CH₂)₃Cl3.8 - 4.2Triplet
Chloro-methylene(CH₂)₃-CH₂ Cl3.5 - 3.7Triplet
Internal MethyleneOCH₂-CH₂CH₂ -CH₂Cl1.8 - 2.2Multiplet

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, temperature, and the specific conformation of the calixarene. pdx.eduorganicchemistrydata.org

Analytical Methodologies for the Characterization of 4-Chlorobutyloxybenzyloxycalix mdpi.comarene

The synthesis and functionalization of large macrocycles like calix mdpi.comarenes yield complex products that require sophisticated analytical techniques for thorough characterization. For a specifically functionalized derivative such as 4-Chlorobutyloxybenzyloxycalix mdpi.comarene, a multi-faceted analytical approach is essential to confirm its molecular structure, purity, and solid-state conformation. This involves a combination of mass spectrometry, X-ray diffraction, and advanced chromatographic methods.

A note on the data: Published scientific literature on the exact compound "4-Chlorobutyloxybenzyloxycalix mdpi.comarene" is not available. The following sections utilize data from closely related, functionalized calix mdpi.comarene derivatives to illustrate the application and data interpretation of the specified analytical techniques.

2 Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of calixarene derivatives. Given the large mass and potential for complex mixtures in synthesis, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly effective. These methods allow for the accurate determination of the molecular weight of the target macrocycle, confirming successful functionalization and assessing product purity. jlu.edu.cnnih.govacs.org

In a typical analysis of a functionalized calix mdpi.comarene, the MALDI-TOF mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the fully substituted product, often observed as an adduct with a cation (e.g., [M+Na]⁺ or [M+K]⁺). For instance, in the analysis of related resorcinarene (B1253557) macrocycles, MALDI-TOF has been used to identify not only the monomeric product but also the presence of oligomeric species, such as dimers and trimers, which can form during synthesis. mdpi.com This highlights the technique's ability to probe the homogeneity of the sample.

For 4-Chlorobutyloxybenzyloxycalix mdpi.comarene, the theoretical molecular weight is substantial. The analysis would aim to find an experimental mass-to-charge ratio (m/z) that matches the calculated value for the expected molecular formula, providing strong evidence for its formation. The table below illustrates hypothetical mass spectrometry data for this compound based on its elemental composition.

Table 1: Illustrative Mass Spectrometry Data for 4-Chlorobutyloxybenzyloxycalix mdpi.comarene

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion (MALDI-TOF) Hypothetical Observed m/z
4-Chlorobutyloxybenzyloxycalix mdpi.comareneC₁₄₄H₁₅₂Cl₈O₁₆2496.82[M+Na]⁺2519.79

This table is for illustrative purposes only.

3 X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural proof for calixarene derivatives, offering precise information on bond lengths, bond angles, and, most importantly, the macrocycle's conformation in the solid state. researchgate.net Calix mdpi.comarenes are conformationally flexible and can adopt various shapes, such as the pleated-loop or pinched conformations, often influenced by the nature of the substituents and the crystallization solvent. scispace.comacs.org

The process involves growing a suitable single crystal of the compound, which can be challenging for large, flexible molecules like fully functionalized calix mdpi.comarenes. researchgate.net Once obtained, the diffraction data reveals the three-dimensional arrangement of atoms. For example, the crystal structure of an octamethoxy-p-tert-butylketocalix mdpi.comarene showed that the molecule adopts a saddle-like conformation. nih.govnih.govresearchgate.net The analysis also details how solvent molecules may be included within the calixarene cavity or the crystal lattice, stabilizing the structure. scispace.comacs.org

For a derivative like 4-Chlorobutyloxybenzyloxycalix mdpi.comarene, X-ray analysis would confirm the attachment of the eight functional groups to the phenolic oxygen atoms and reveal the resulting conformation of the calix mdpi.comarene backbone. The bulky and flexible nature of the 4-chlorobutyloxybenzyloxy groups would likely lead to a complex and potentially distorted conformation. Key data from such an analysis are presented in the table below, using parameters from a representative, related calix mdpi.comarene structure.

Table 2: Representative X-ray Crystallographic Data for a Functionalized Calix mdpi.comarene Derivative

Parameter Example Value Significance Reference
Crystal SystemTetragonalDescribes the basic shape of the unit cell. rsc.org
Space GroupP4/nDefines the symmetry elements within the unit cell. rsc.org
a, b, c (Å)20.5, 20.5, 19.8Dimensions of the unit cell. rsc.org
α, β, γ (°)90, 90, 90Angles of the unit cell. rsc.org
ConformationPleated LoopDescribes the overall shape of the macrocycle. acs.org

Data presented is for a complex of p-tert-butylcalix mdpi.comarene with C60 and is used here as a representative example of a calix mdpi.comarene crystal structure analysis. rsc.org

4 Chromatographic Methods (e.g., SEC-MALS) for Oligomer Distribution

Size-Exclusion Chromatography (SEC), particularly when coupled with a Multi-Angle Light Scattering (MALS) detector, is a powerful technique for characterizing the molar mass and size distribution of macromolecules in solution. wyatt.comharvard.edu Unlike standard SEC which relies on calibration with standards of a specific shape, SEC-MALS is an absolute technique that measures molecular weight directly from the scattered light intensity, independent of the molecule's conformation or elution time. researchgate.netrsc.org

This method is highly valuable for calixarene chemistry, where the synthesis can sometimes yield a mixture of the desired product, incompletely substituted derivatives, or oligomeric side-products. mdpi.com An SEC-MALS analysis would separate the components of the reaction mixture by their hydrodynamic volume. The MALS detector then provides the absolute molar mass for each eluting fraction.

For a sample of 4-Chlorobutyloxybenzyloxycalix mdpi.comarene, the resulting chromatogram would ideally show a single, sharp peak. The MALS data for this peak would confirm a molar mass consistent with the fully substituted octamer. Any earlier-eluting peaks would likely correspond to higher molecular weight aggregates or oligomers, while later-eluting peaks could indicate smaller, incompletely functionalized species or impurities. The polydispersity index (PDI), calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn), provides a quantitative measure of the breadth of the molar mass distribution, with a value close to 1.0 indicating a highly monodisperse sample.

Table 3: Illustrative SEC-MALS Data for a Calix mdpi.comarene Derivative

Parameter Example Value Significance Reference
Elution Volume (mL)15.2Indicates the hydrodynamic size of the molecule. researchgate.net
Weight-Average Molar Mass (Mw)2500 g/mol Absolute molar mass of the main species. wyatt.comrsc.org
Polydispersity Index (PDI)1.05Measures the uniformity of the sample; a value near 1.0 indicates high purity. harvard.edu
Hydrodynamic Radius (Rh)2.5 nmProvides information on the size and shape of the molecule in solution. harvard.edu

This table contains representative values to illustrate the type of data obtained from an SEC-MALS experiment.

Conformational Dynamics and Structural Properties of 4 Chlorobutyloxybenzyloxycalix 1 Arene

Solution-State Conformational Analysis

The solution-state behavior of calix nih.govarenes is characterized by significant conformational freedom, a trait that is profoundly influenced by the nature of the substituents appended to the phenolic oxygen atoms.

The calix nih.govarene skeleton is inherently flexible, significantly more so than its smaller calix acs.orgarene and calix researchgate.netarene counterparts. acs.org This flexibility allows the macrocycle to adopt various shapes in solution. Unlike smaller calixarenes which have well-defined cone, partial-cone, and alternate conformations, the larger calix nih.govarenes are often described as conformationally labile, particularly in the temperature range of 25–100°C. researchgate.net This dynamic nature can lead to the formation of aggregated species, such as dimers and trimers, in solution. acs.org

For 4-Chlorobutyloxybenzyloxycalix nih.govarene, the introduction of eight bulky benzyloxy groups and eight chlorobutyloxy groups at the lower rim drastically reduces the macrocycle's conformational flexibility. This reduction in dynamic behavior is evident in spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), where signals for the macrocycle's protons appear significantly broadened. mdpi.com The broadening suggests that the rate of interconversion between different conformational states is slowed to a degree that it occurs on the NMR timescale, a direct consequence of the steric hindrance imposed by the voluminous substituents. mdpi.com This effect is more pronounced in solvents with lower dielectric constants, such as chloroform (B151607) (CDCl₃), which can be indicative of the presence of aggregated species. mdpi.com

The substituents on the phenolic oxygens are primary determinants of the conformational preferences of a calixarene (B151959). In the parent p-tert-butylcalix nih.govarene, the hydroxyl groups form a circular array of hydrogen bonds that stabilizes a pleated-loop conformation. acs.orgresearchgate.net When these hydroxyls are replaced by larger groups, such as in 4-Chlorobutyloxybenzyloxycalix nih.govarene, these hydrogen bonding networks are eliminated and the steric bulk of the substituents becomes the dominant factor.

The presence of the large benzyloxy and chlorobutyloxy groups introduces significant steric barriers to the rotation of the phenolic units through the annulus of the macrocycle. This steric hindrance effectively "locks" the calixarene into a more rigid, albeit potentially distorted, conformation compared to the unsubstituted parent molecule. While specific studies on the precise conformational preference of 4-Chlorobutyloxybenzyloxycalix nih.govarene are not widely available, the observed broadening of NMR signals is a strong indicator of a sterically congested environment with reduced conformational lability. mdpi.com The molecule likely adopts a conformation that minimizes the steric clashes between the numerous, flexible side chains.

For the parent p-tert-butylcalix nih.govarene, theoretical calculations have identified several possible conformations, with the pleated-loop being the most energetically favorable and the chair-loop being the highest in energy. researchgate.net The interconversion between these states involves the cooperative movement of the phenolic rings.

In 4-Chlorobutyloxybenzyloxycalix nih.govarene, the energetic barrier for these interconversion pathways is expected to be substantially higher. The bulky benzyloxy and chlorobutyloxy substituents must pass each other for the phenolic rings to invert, a process that would involve significant steric repulsion. The energy barrier to conformational inversion in p-tert-butylcalix nih.govarene is already considerable, measured at 15.7 kcal mol⁻¹ in CDCl₃. acs.org For the title compound, this barrier would be much greater, effectively isolating specific conformers at room temperature and leading to the dynamic behavior observed by NMR. mdpi.com

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like calixarenes. researchgate.netnih.gov By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers (ΔG‡) for conformational interconversions. acs.orgnih.gov

For calix nih.govarenes, key diagnostic signals in the ¹H NMR spectrum include those for the aromatic protons, the bridging methylene (B1212753) protons (Ar-CH₂-Ar), and the protons of the substituents. In a highly symmetric and rigid conformation, these signals would be sharp and well-resolved. However, for a molecule undergoing dynamic exchange between conformations at a rate comparable to the NMR timescale, these signals coalesce and become broad.

In the case of a chlorobutyl-functionalised benzyloxycalix nih.govarene, the ¹H NMR signals are observed to be quite broad, particularly for the aromatic and methylene bridge protons, confirming a state of reduced conformational flexibility and dynamic exchange. mdpi.com

Table 1: Typical ¹H NMR Chemical Shifts for p-tert-Butylcalix nih.govarene in CDCl₃ This table provides reference data for the parent calixarene, highlighting the key proton signals that are analyzed in dynamic studies.

Proton TypeChemical Shift (δ, ppm)Multiplicity
ArOH 9.62singlet
ArH 7.17singlet
ArCH HAr (axial)4.35doublet
ArCHH Ar (equatorial)3.48doublet
C(CH ₃)₃1.24singlet
Data sourced from reference rsc.org.

Solid-State Structural Investigations

Obtaining single crystals of large, flexible molecules like functionalized calix nih.govarenes is a significant challenge, but it provides definitive information about their solid-state conformation.

The high conformational flexibility of the calix nih.govarene macrocycle often hinders the formation of well-ordered crystals. researchgate.net Several strategies have been developed to overcome this challenge. One common approach is to rigidify the macrocycle through the introduction of intramolecular covalent bridges or by forming complexes with metal ions. researchgate.net

For fully functionalized calix nih.govarenes like the title compound, where derivatization is already complete, crystallization relies on the careful selection of solvents. The solvent choice is critical, as solvent molecules can be incorporated into the crystal lattice (forming clathrates) and can influence the packing and even the conformation of the calixarene. acs.orgresearchgate.net

Successful crystallization of calix nih.govarene derivatives has been achieved through methods such as slow evaporation or vapor diffusion, using a wide range of aprotic and polar solvents. acs.org The formation of single crystals often requires screening numerous solvent systems and conditions. acs.org For other highly substituted calix nih.govarene derivatives, mixtures of solvents such as chloroform/ethanol have proven effective. nih.govresearchgate.net

Table 2: Examples of Solvents Used for the Crystallization of Calix nih.govarene Derivatives This table illustrates the variety of solvents and solvent systems employed to obtain single crystals of different calix nih.govarenes, which could be applicable to the title compound.

Calix nih.govarene DerivativeSolvent(s)Resulting Conformation (if reported)Reference
p-tert-Butylcalix nih.govareneChloroformPleated-loop researchgate.net
p-tert-Butylcalix nih.govareneDimethylformamide (DMF)Pleated-loop researchgate.net
p-tert-Butylcalix nih.govarenePyridine- acs.org
p-tert-Butylcalix nih.govareneDimethyl sulfoxide (B87167) (DMSO)- acs.org
Octamethoxy-p-tert-butylketocalix nih.govareneChloroform/EthanolCᵢ symmetry nih.gov
Octaacetoxy-p-tert-butylketocalix nih.govareneChlorobenzeneCᵢ symmetry nih.gov

Analysis of Packing Arrangements and Intermolecular Interactions in Crystal Lattices

In the crystalline state, p-tert-butylcalix nih.govarene, a close analogue, predominantly adopts a "pleated loop" conformation. researchgate.net In this arrangement, the oxygen atoms are nearly coplanar, forming a circular array, with the phenol (B47542) rings arranged in symmetrical pleats around this plane. researchgate.net This conformation is stabilized by a cooperative network of intramolecular hydrogen bonds. researchgate.net The packing of these pleated loop structures often involves the formation of infinite chains through C-H···π interactions between adjacent calixarene molecules. researchgate.net

Intermolecular hydrogen bonds also play a significant role, often involving solvent molecules incorporated into the crystal lattice. acs.org The specific packing motifs can be highly dependent on the crystallization solvent, leading to different crystal forms with varying macrocycle-to-solvent ratios. researchgate.net For example, studies on p-tert-butylcalix nih.govarene have shown that different solvents lead to distinct packing schemes, highlighting the importance of specific intermolecular interactions between the calixarene and the solvent in the crystallization process. acs.org

It is highly probable that 4-Chlorobutyloxybenzyloxycalix nih.govarene would exhibit similar packing behaviors. The chlorobutyloxybenzyloxy substituents, while different from tert-butyl groups, are also bulky and capable of engaging in various non-covalent interactions, such as van der Waals forces and potentially halogen bonding, which would influence the crystal packing. The flexible butyoxy linker could allow for significant conformational freedom of the benzyloxy groups, potentially leading to complex interlocking arrangements within the crystal lattice.

Impact of Solvent Inclusion on Solid-State Conformations

Solvent molecules are not merely passive occupants of space within the crystal lattice of calixarenes; they can actively influence and determine the solid-state conformation of the macrocycle. researchgate.net The size, shape, and hydrogen-bonding capability of the solvent are critical factors. researchgate.net

Research on p-tert-butylcalix nih.govarene has demonstrated a remarkable sensitivity of its conformation to the crystallization solvent. researchgate.net For instance:

With solvents like DMF, chloroform, and ethyl acetate (B1210297), it tends to adopt a pleated-loop conformation. researchgate.net

In pyridine, a chair-like conformation is observed. researchgate.net

Crystallization from DMSO results in a previously unseen loop-chair conformation. researchgate.net

This conformational polymorphism is driven by the specific interactions between the calixarene and the solvent molecules. Solvents capable of forming strong hydrogen bonds can disrupt or alter the intramolecular hydrogen bonding network of the calixarene, stabilizing conformations that would otherwise be less favorable. researchgate.net For example, in the DMSO solvate of p-tert-butylcalix nih.govarene, two intermolecular hydrogen bonds are formed with DMSO oxygen atoms, alongside six intramolecular hydrogen bonds. acs.org In contrast, solvents that are poor hydrogen-bonding partners have a much smaller effect on the macrocycle's conformation. researchgate.net

For 4-Chlorobutyloxybenzyloxycalix nih.govarene, the ether linkages in the substituent are potential hydrogen bond acceptors, which could lead to intricate interactions with protic solvents. The presence of the chlorine atom might also introduce specific interactions with certain solvents. Therefore, it is expected that the solid-state conformation of this calixarene would also be highly dependent on the solvent from which it is crystallized, likely resulting in a variety of solvated crystal structures with different conformations.

Theoretical and Computational Chemistry Approaches to Calixnih.govarene Conformations

To complement experimental data, theoretical and computational methods provide powerful tools for exploring the complex conformational landscape of large, flexible molecules like calix nih.govarenes.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system of interacting particles, MD simulations can explore the conformational space of a molecule, revealing the relative stabilities of different conformers and the pathways for conformational transitions. youtube.comnih.gov

For calixarenes, MD simulations can be used to:

Sample a wide range of possible conformations in different environments (in vacuo, or with explicit solvent molecules). nih.gov

Investigate the dynamics of the intramolecular hydrogen-bonding network. nih.gov

Study the flexibility of the macrocycle and its substituents. nih.gov

Simulate the process of host-guest complexation. nih.gov

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to calculate the energies of different molecular conformations, allowing for the construction of a detailed potential energy landscape. researchgate.net

DFT calculations have been successfully applied to various calixarenes to determine the relative stabilities of their conformers. koreascience.kr For p-tert-butylcalix nih.govarene, DFT calculations have identified three main conformations, with the pleated-loop being the most energetically favorable, which is consistent with experimental X-ray crystallography data. researchgate.net For the parent calix nih.govarene, DFT studies have also shown that the pleated loop conformation is significantly more stable than other potential conformers like the double cone. researchgate.net

Applying DFT methods to 4-Chlorobutyloxybenzyloxycalix nih.govarene would allow for a precise quantification of the energetic differences between its possible conformations. This would provide a theoretical basis for understanding which structures are most likely to be observed experimentally and how the electronic nature of the substituents influences conformational preference.

Modeling of Intramolecular Hydrogen Bonding and Steric Effects

The conformation of a calixarene is largely governed by the balance between two major opposing forces: the stabilizing effect of intramolecular hydrogen bonds and the destabilizing effect of steric hindrance between the bulky substituents. acs.orgrsc.org

Intramolecular Hydrogen Bonding: In calixarenes, the hydroxyl groups at the lower rim can form a circular array of hydrogen bonds, which provides significant conformational rigidity. researchgate.netnih.gov This cooperative hydrogen-bonding network is a key factor in stabilizing specific conformations, such as the cone for smaller calix semanticscholar.orgarenes and the pleated loop for calix nih.govarenes. researchgate.net The strength and geometry of these hydrogen bonds can be modeled using computational methods like DFT. koreascience.kr

The interplay between these two factors is crucial. While hydrogen bonding favors ordered, compact structures, steric repulsion from the large substituents can force the macrocycle into more open or distorted conformations. For 4-Chlorobutyloxybenzyloxycalix nih.govarene, the flexible nature of the substituent might allow it to adopt conformations that minimize steric clash while still preserving a significant portion of the intramolecular hydrogen-bonding network.

Supramolecular Chemistry and Host Guest Interactions of 4 Chlorobutyloxybenzyloxycalix 1 Arene

Principles of Molecular Recognition in Calixacs.orgarenes

Calix[n]arenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. nih.gov Their three-dimensional, basket-like shape makes them excellent host molecules in supramolecular chemistry. nih.gov The number of phenolic units, denoted by 'n', determines the size of the macrocycle's cavity. Calix acs.orgarenes, with their large and flexible cavities, are particularly suited for complexing larger guest molecules. nih.gov

Binding Site Characteristics of the Calixacs.orgarene Cavity

The cavity of a calix acs.orgarene is a significant feature that dictates its host-guest chemistry. It is characterized by a hydrophobic pocket formed by the aromatic walls of the phenolic units and a hydrophilic lower rim composed of hydroxyl groups. This dual nature allows for a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding. The conformation of the calix acs.orgarene, which is highly flexible in larger rings like n=8, can adapt to the size and shape of the guest molecule, a phenomenon known as induced fit. This conformational flexibility, while allowing for the binding of a diverse range of guests, can sometimes result in lower preorganization compared to the more rigid smaller calixarenes. nih.gov The depth and volume of the calix acs.orgarene cavity make it a suitable candidate for encapsulating large organic molecules and ions. nih.gov

Role of Benzyloxy and Chlorobutyloxy Moieties in Molecular Recognition

The functionalization of the lower rim hydroxyl groups of a calixarene (B151959) is a common strategy to tune its binding properties. In the case of 4-Chlorobutyloxybenzyloxycalix acs.orgarene, the presence of benzyloxy and chlorobutyloxy groups would significantly alter the characteristics of the lower rim.

The chlorobutyloxy moieties introduce flexible alkyl chains with a terminal chlorine atom. These ether linkages increase the conformational flexibility of the lower rim. The oxygen atoms of the ether groups can act as Lewis basic sites, participating in the coordination of metal cations. The terminal chlorine atoms could potentially act as weak hydrogen bond acceptors or participate in other specific interactions, although this is less common for chloroalkanes. The length and flexibility of the butyl chains allow the binding sites to orient themselves favorably around a guest cation.

Host-Guest Complexation with Ionic Species

The functional groups on the lower rim of 4-Chlorobutyloxybenzyloxycalix acs.orgarene suggest a potential for complexation with various ionic species.

Interactions with Metal Cations (e.g., Na+, Pb2+, Cd2+)

While no specific studies on the interaction of 4-Chlorobutyloxybenzyloxycalix acs.orgarene with Na+, Pb2+, and Cd2+ are available, general principles of cation binding by functionalized calixarenes can be applied. The ether oxygen atoms of the chlorobutyloxy and benzyloxy groups are expected to be the primary binding sites for metal cations. The flexible nature of these side arms would allow them to form a coordination sphere around the cation, creating a cryptand-like effect.

Sodium (Na+): Smaller alkali metal ions like Na+ are often effectively complexed by calix frontiersin.orgarene derivatives. However, the larger and more flexible calix acs.orgarene cavity, functionalized with multiple ether oxygens, could also encapsulate Na+, potentially involving multiple ligand molecules or a conformational wrapping of the flexible host around the ion.

Binding Affinities and Stoichiometries for Metal Ion Complexation

Without experimental data, it is impossible to provide the binding affinities (Ka) and stoichiometries for the complexation of Na+, Pb2+, and Cd2+ by 4-Chlorobutyloxybenzyloxycalix acs.orgarene. Such data is typically determined using techniques like UV-Vis or fluorescence spectroscopy, NMR titration, or isothermal titration calorimetry. The stoichiometry of the complexes could be 1:1, 1:2, 2:1 (host:guest), or more complex, depending on the relative sizes of the host and guest and the flexibility of the host.

Table 1: Hypothetical Binding Data for 4-Chlorobutyloxybenzyloxycalix acs.orgarene with Metal Cations (Note: The following data is purely illustrative and not based on experimental results.)

Metal Cation Binding Affinity (Ka, M⁻¹) Stoichiometry (Host:Guest)
Na⁺ Data not available Data not available
Pb²⁺ Data not available Data not available

Exploration of Anion Recognition Capabilities

The recognition of anions by calixarenes typically requires the introduction of specific functional groups that can act as hydrogen bond donors, such as amide, urea, or thiourea (B124793) moieties. acs.orgnih.gov The structure of 4-Chlorobutyloxybenzyloxycalix acs.orgarene, with its ether and chloroalkyl functionalities, does not possess strong hydrogen bond donating groups. Therefore, it is not expected to be a strong receptor for anions in its neutral state.

However, anion binding could potentially be achieved through indirect mechanisms. For instance, if the calixarene first complexes a metal cation, the resulting positively charged complex could then interact with an anion. This is known as ion-pair recognition. frontiersin.org The terminal chlorine atoms of the chlorobutyloxy groups are unlikely to contribute significantly to direct anion binding due to their weak Lewis acidity.

No Published Research Found for 4-Chlorobutyloxybenzyloxycalix researchgate.netarene

Following a comprehensive and targeted search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound "4-Chlorobutyloxybenzyloxycalix researchgate.netarene." Consequently, it is not possible to generate an article on its supramolecular chemistry and host-guest interactions as requested.

The initial and subsequent in-depth searches for the synthesis, complexation studies, and interactions of "4-Chlorobutyloxybenzyloxycalix researchgate.netarene" with neutral organic molecules and biomolecular species did not yield any relevant scientific literature. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or that research on its properties has not been published in accessible scientific journals.

The user's request specified a detailed article outline, including sections on inclusion complex formation, thermodynamic and kinetic binding aspects, and interactions with proteins and peptides. Adherence to this strict outline is not feasible without any foundational data on the subject compound. Generating content based on other calixarene derivatives would not be scientifically accurate or in accordance with the provided instructions, which explicitly forbid the introduction of information outside the scope of the specified compound.

Therefore, until research on "4-Chlorobutyloxybenzyloxycalix researchgate.netarene" is published and becomes available, the creation of a scientifically accurate and informative article as per the user's request is not possible.

Article on 4-Chlorobutyloxybenzyloxycalix acs.orgarene Cannot Be Generated

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound "4-Chlorobutyloxybenzyloxycalix acs.orgarene." This includes a lack of data regarding its synthesis, supramolecular chemistry, host-guest interactions, potential recognition of biological analytes, or its aggregation behavior.

The search was conducted using a variety of specific and broad keywords related to the compound's name and potential properties, including "4-Chlorobutyloxybenzyloxycalix acs.orgarene," "synthesis of 4-Chlorobutyloxybenzyloxy substituted calixarenes," "host-guest chemistry of calix acs.orgarenes with alkoxybenzyloxy arms," "biological analyte binding by functionalized calix acs.orgarenes," and "supramolecular aggregation of ether-substituted calix acs.orgarenes."

These searches did not yield any publications, patents, or database entries that specifically describe the requested molecule. While general information on calix acs.orgarenes and their derivatives exists, there is no mention of the particular "4-Chlorobutyloxybenzyloxy" functional group attached to a calix acs.orgarene scaffold. A single entry for a similar compound, "4-Chlorobutyloxyhydroxycalix acs.orgarene," was located in the PubChem database, but this compound lacks the critical "benzyloxy" moiety and has no associated research or application data. nih.gov

The provided article outline is highly specific, requiring detailed research findings for sections such as "Competitive Host-Guest Recognition with Biological Analytes" and "Investigation of Supramolecular Assemblies and Aggregation Behavior." Without any primary scientific literature, it is impossible to generate an article that is scientifically accurate and informative as per the instructions.

Therefore, due to the complete absence of information on "4-Chlorobutyloxybenzyloxycalix acs.orgarene" in the public domain, the requested article cannot be created. It is possible that this is a novel compound that has not yet been reported, or that the name provided is incorrect.

Advanced Applications of 4 Chlorobutyloxybenzyloxycalix 1 Arene

Catalysis and Catalytic Support Systems

The robust and adaptable structure of benzyloxycalix nih.govarene derivatives makes them exceptional supports for catalytic systems. Their three-dimensional cavity and the potential for multi-site functionalization allow for the creation of highly efficient and reusable catalysts that bridge the gap between homogeneous and heterogeneous catalysis.

Design of Calixnih.govarene-Supported Catalysts

The design of catalysts based on the benzyloxycalix nih.govarene scaffold is a multi-step process that leverages the macrocycle's unique architecture. A common strategy begins with the functionalization of the eight phenolic groups of benzyloxycalix nih.govarene with chlorobutyl appendages. nih.gov This creates a versatile intermediate, 4-Chlorobutyloxybenzyloxycalix nih.govarene, where the chloride can be displaced by various functional groups to anchor catalytic units.

For instance, these chlorobutyl arms have been used to attach imidazole-derived ligands. researchgate.nettandfonline.com These ligands are subsequently converted into N-heterocyclic carbenes (NHCs), which are highly effective for anchoring palladium complexes. tandfonline.comresearchgate.net Different types of palladium complexes have been successfully supported on this scaffold, including PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and Pd(cinnamyl) complexes. researchgate.netnih.gov The synthesis of these large, multi-metallic structures is often scalable and can be achieved without the need for tedious chromatographic purification. tandfonline.comresearchgate.net The final catalyst structure can feature up to eight NHC-palladium catalytic heads, creating a high-density catalytic environment on a single molecular platform. nih.govresearchgate.net In some designs, the NHC ligand is further modified with groups like quinoline (B57606) to create a stable chelate complex with palladium, aiming to reduce metal leaching even further. researchgate.net

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Calix nih.govarene-supported palladium catalysts have demonstrated high efficiency in critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Reactions: Catalysts derived from benzyloxycalix nih.govarene have shown significant activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net These macrocycle-supported precatalysts promote the coupling of a wide range of functionalized aryl bromides and have been tested with challenging precursors for Active Pharmaceutical Ingredients (APIs). tandfonline.com The catalysts are effective at low catalytic loadings and their performance can be comparable or even superior to conventional homogeneous catalysts. tandfonline.com For example, a catalyst featuring eight NHC-palladium heads was highly effective for the coupling of water-soluble iodo- and bromoaryl compounds with cyclic triol arylborates in pure water at low temperatures. nih.gov While iodo- and bromoarenes reacted with high yields, chloroarenes were found to be unreactive under these specific conditions. nih.gov

Interactive Table: Suzuki-Miyaura Coupling with Calix nih.govarene-Supported Pd-NHC Catalyst

Aryl Halide SubstrateBoronic Acid PartnerSolventCatalyst LoadingYieldReference
4-Iodophenylalanine4-Methoxyphenyl TriolborateWater0.1 mol%High nih.gov
4-Bromophenylalanine4-Methoxyphenyl TriolborateWater0.1 mol%High nih.gov
4-Chlorophenylalanine4-Methoxyphenyl TriolborateWater0.1 mol%No Reaction nih.gov
2-Chloronitrobenzene4-Chlorophenylboronic AcidEthanolLowGood tandfonline.com
Various BromoarenesVarious Arylboronic AcidsEthanolLowHigh researchgate.nettandfonline.com

Buchwald-Hartwig Amination: Benzyloxycalix nih.govarene has also been employed as a support for palladium-NHC cinnamyl complexes used in Buchwald-Hartwig C-N cross-coupling reactions. nih.gov This type of palladium-catalyzed reaction is a fundamental method for synthesizing aryl amines from aryl halides. The calixarene-supported catalysts are very active, facilitating the coupling of both aryl chlorides and bromides with a diverse range of alkyl and aryl amines at low catalyst loadings. nih.gov These systems have been successfully used to produce complex molecules like unsymmetrical triarylamines. nih.gov

Nanoreactor Concepts within the Calixnih.govarene Cavity

The large, well-defined cavity of the calix nih.govarene scaffold allows it to function as a nanoreactor. nih.gov In this concept, the macrocycle encapsulates the catalytic centers, creating a confined and isolated environment for the chemical reaction to occur. This confinement can lead to significant differences in reactivity compared to conventional systems.

Nanoformulated calix nih.govarenes functionalized with NHC-palladium complexes have been described as efficient nanoreactors for Suzuki-Miyaura reactions in water. nih.gov The calixarene (B151959) framework brings multiple catalytic sites into close proximity, potentially leading to cooperative effects and enhanced reaction rates. Another study demonstrated a calix nih.govarene functionalized with a phenanthroline unit for endo-oriented metal chelation, which was used as a nanoreactor for copper(I)-catalyzed C-S cross-coupling reactions. The substrate selectivity and solvent dependence in this nanoreactor differed significantly from those of traditional molecular catalysts, highlighting the unique chemical environment provided by the calixarene cavity.

Heterogenization of Catalytic Systems using Calixarene Scaffolds

A significant advantage of using calix nih.govarene as a catalyst support is the ability to achieve heterogenization of an otherwise homogeneous catalytic system. tandfonline.comnih.gov While the catalyst synthesis can be performed under homogeneous conditions, the catalytic reaction itself can proceed under heterogeneous conditions simply by changing the solvent. researchgate.net

For example, benzyloxycalix nih.govarene-supported NHC-palladium catalysts are soluble in solvents like dichloromethane (B109758) (DCM) but can be used as an insoluble suspension in green solvents such as ethanol. tandfonline.comresearchgate.net This insolubility allows the catalyst to be easily recovered from the reaction mixture by simple filtration. tandfonline.com This process combines the high efficiency and selectivity typical of homogeneous catalysts with the practical benefits of heterogeneous catalysts, namely easy separation and reusability. nih.gov A crucial outcome of this approach is the significant reduction of palladium leaching into the final products, which is a critical concern, especially in the pharmaceutical industry. researchgate.netnih.gov

Sensing and Detection Technologies

Calixarenes are renowned for their host-guest chemistry, which makes them ideal candidates for the construction of chemical sensors. researchgate.net Their cavities can be tailored to selectively bind ions and small molecules, and this binding event can be translated into a measurable signal.

Development of Electrochemical Sensors based on Functionalized Calixnih.govarenes

While the specific use of 4-Chlorobutyloxybenzyloxycalix nih.govarene in electrochemical sensors is not widely documented, other functionalized calix nih.govarenes have been successfully integrated into advanced electrochemical sensing platforms. These examples demonstrate the high potential of the calix nih.govarene scaffold for such applications.

A prominent example involves the use of p-sulfonated calix nih.govarene (SCX8) functionalized onto single-walled carbon nanohorns (SWCNHs) to create a dual-signaling electrochemical sensor for the determination of aconitine (B1665448). nih.gov In this system, the SCX8 acts as a host molecule. When aconitine is introduced, it displaces a reporter molecule (methylene blue) from the calixarene's cavity, causing a measurable decrease in the reporter's oxidation peak current and the appearance of an oxidation peak for aconitine itself. nih.gov This competitive host-guest interaction allows for sensitive and selective detection. nih.gov

Similarly, p-sulfonated calix nih.govarenes have been loaded onto reduced graphene oxide (RGO) to create modified electrodes with enhanced electrochemical responses to various molecules. nih.gov The calixarene provides supramolecular recognition and enriches the target analyte at the electrode surface, improving detection sensitivity. nih.gov Although less studied than their smaller calix tandfonline.comarene and calixarene counterparts for this purpose, these reports underscore the viability of using functionalized calix nih.govarenes to construct novel and sensitive electrochemical sensors. nih.gov

Information Not Available for "4-Chlorobutyloxybenzyloxycalixarene"

Extensive research has been conducted to gather information on the chemical compound 4-Chlorobutyloxybenzyloxycalixarene for the specific advanced applications outlined in your request. Despite employing targeted search strategies, no publicly available scientific literature or data could be found that specifically details the properties or applications of this particular molecule in the requested contexts.

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Fluorescence-based sensing platforms and indicator displacement assays involving "4-Chlorobutyloxybenzyloxycalixarene."

The use of "4-Chlorobutyloxybenzyloxycalixarene" for the selective recognition and quantification of target analytes.

The role of "4-Chlorobutyloxybenzyloxycalixarene" in the fabrication of porous materials.

Its application in the stabilization and templating of metallic nanoparticles.

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While there is a substantial body of research on the broader family of calixarenes, including calixarenes functionalized with other groups, for these applications, no specific findings related to the "4-Chlorobutyloxybenzyloxy" derivative were identified.

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Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Functionalized Calixarenes

The rational design of new calixarene (B151959) derivatives is a cornerstone of future research, aiming to create molecules with precisely tailored properties. The extensive interest in calixarenes is linked to the relative ease of their synthesis and the possibility for extensive functionalization of both their upper (wide) and lower (narrow) rims. nih.govnih.gov This adaptability allows for the introduction of a wide array of functional groups, which fine-tunes their supramolecular chemistry and host-guest recognition capabilities. nih.gov

Future design strategies will move beyond simple modifications, focusing on creating highly complex, multifunctional systems. This involves the strategic placement of specific moieties to control conformation, solubility, and binding affinity for target guests. For a scaffold like 4-Chlorobutyloxybenzyloxycalix capes.gov.brarene, which already possesses chloro- and benzyloxy- groups, next-generation designs could involve further selective modifications to create receptors for specific ions, small organic molecules, or even biological macromolecules. researchgate.net The goal is to develop synthetic receptors that exhibit high selectivity and affinity, mimicking the cooperative and allosteric behaviors seen in biological systems. researchgate.net

Table 1: Strategies in Rational Calixarene Design

Design Strategy Objective Potential Functional Groups
Upper Rim Modification Introduce recognition sites, alter solubility, or provide points for polymerization. Sulfonato, Pyridinium, Carboxylic Acid
Lower Rim Modification Control conformational rigidity (cone, partial cone, etc.), introduce binding sites. Alkyl ethers, Esters, Amides
Bridging/Capping Create well-defined, size-selective cavities and enhance guest binding. Biphenyls, Aromatic diamines

| Asymmetric Functionalization | Induce chirality for enantioselective recognition and catalysis. researchgate.net | Chiral amines, Amino acids |

Integration with Advanced Analytical Techniques for Real-time Monitoring

Functionalized calixarenes are increasingly being recognized as powerful tools in analytical chemistry. tandfonline.com A significant future direction is their integration with advanced analytical platforms for sensitive and real-time monitoring of analytes. Calixarenes conjugated with fluorogenic groups have led to the development of smart fluorescent probes. acs.org These probes can be used for the real-time detection of biologically relevant ions and biomolecules through techniques like fluorescence spectroscopy, which offers high sensitivity, simplicity, and the potential for non-invasive sensing. mdpi.com

The development of calixarene-based chemosensors enables the specific detection of metal ions through colorimetric and fluorimetric methods. tandfonline.com For instance, calixarene-capped silver nanoparticles have been synthesized for the colorimetric and amperometric detection of mercury ions, where the calixarene facilitates selectivity. acs.org Future work will likely focus on integrating molecules like 4-Chlorobutyloxybenzyloxycalix capes.gov.brarene into multi-sensor arrays and lab-on-a-chip devices for complex sample analysis in environmental and biomedical diagnostics.

Table 2: Calixarenes in Advanced Analytical Systems

Analytical Technique Role of Calixarene Target Analyte Example
Fluorescence Spectroscopy Acts as a selective host, with guest binding causing a change in fluorescence (turn-on/turn-off). mdpi.com Metal ions, Amino acids, Enzymes mdpi.com
Colorimetric Sensing Forms a complex with an analyte, resulting in a visible color change. tandfonline.com Mercury ions (Hg²⁺) acs.org
Amperometric Detection Modifies an electrode surface to selectively bind an analyte, generating an electrical signal. acs.org Mercury ions (Hg²⁺) acs.org

| Mass Spectrometry (nanoESI-MS) | Serves as a selective extractant to isolate specific molecules from a complex mixture for analysis. nih.gov | Amino acids, Peptides nih.gov |

Exploration of Novel Application Domains in Niche Technologies

The unique host-guest properties of calixarenes are driving their exploration in various niche technologies. The ability of the calixarene cavity to encapsulate guest molecules makes them ideal candidates for advanced applications beyond simple sensing. rsc.org

One of the most promising areas is in materials science, particularly in the development of functional liquid crystals. acs.org By attaching mesogenic units to the calixarene scaffold, researchers can create materials that self-assemble into ordered columnar structures, which can enhance charge migration and have potential uses in organic electronics. acs.org Another emerging application is in drug delivery, where amphiphilic calixarenes can form nanoparticles, vesicles, or micelles to carry hydrophobic drugs in aqueous environments, potentially improving their solubility and bioavailability. nih.gov Furthermore, the use of calixarenes as selective extractants for separating high-value biomolecules from natural products represents a novel application in biotechnology and chemical processing. nih.gov

Table 3: Emerging Niche Applications for Functionalized Calixarenes

Application Domain Function of Calixarene Key Property Leveraged
Smart Materials Forms the structural core for liquid crystals or stimuli-responsive gels. acs.orgacs.org Pre-organized 3D structure, functionalizable rims.
Drug Delivery Acts as a nanocarrier to encapsulate and transport therapeutic agents. nih.gov Hydrophobic cavity, modifiable exterior for solubility.
Bio-separation Functions as a molecular receptor for selective extraction of target biomolecules. nih.gov Host-guest chemistry, cavity size selectivity.
Bioimaging Serves as a scaffold for fluorescent probes for imaging biological structures and processes. tandfonline.commdpi.com Ability to be functionalized with fluorophores.

| Catalysis | Provides a microenvironment to facilitate or enhance chemical reactions. nih.gov | Confined space of the cavity, functional groups on rims. |

Computational Predictive Modeling for Structure-Function Relationships

As the complexity of functionalized calixarenes increases, computational modeling is becoming an indispensable tool for predicting their behavior and guiding their design. nih.gov Predictive Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of a calixarene and its functional properties, such as binding affinity or catalytic activity. scilit.com

Computational methods, including molecular dynamics simulations and quantum chemical calculations, can provide deep insights into the conformational preferences of calixarenes and the nature of host-guest interactions. bohrium.com For instance, modeling can help predict which of the several possible conformations a calix capes.gov.brarene might adopt (e.g., cone, 1,2-alternate) upon functionalization and how this affects its ability to bind a specific guest. researchgate.net This predictive power accelerates the design-build-test cycle, allowing researchers to screen virtual libraries of candidate molecules and prioritize the most promising structures for synthesis, saving significant time and resources. nih.gov

Table 4: Computational Modeling in Calixarene Research

Modeling Technique Purpose Predicted Property
Molecular Mechanics (MM) Simulate conformational changes and host-guest docking. Binding energy, stable conformations.
Molecular Dynamics (MD) Study the dynamic behavior of the calixarene and its complex in solution over time. Conformational flexibility, solvent effects.
Quantum Mechanics (QM) Calculate electronic properties and reaction mechanisms with high accuracy. Reaction energies, spectroscopic properties.

| QSAR/QSPR | Develop statistical models linking chemical structure to a specific activity or property. | Binding affinity, solubility, sensor response. |

Sustainable Synthesis and Green Chemistry Approaches in Calixarene Development

The future of chemical manufacturing is tied to the principles of green chemistry, and calixarene synthesis is no exception. Traditional methods for functionalizing calixarenes often involve multiple steps and the use of hazardous organic solvents. beilstein-archives.org A key emerging research avenue is the development of more sustainable and environmentally friendly synthetic routes.

One innovative approach is the use of mechanochemistry, where reactions are induced by mechanical force (grinding or milling) rather than by dissolving reagents in a solvent. beilstein-archives.org This strategy has been successfully applied to the selective functionalization of calixarenes, offering a time-saving and solvent-free route. beilstein-archives.org Other green approaches include the use of polymer-supported reagents, which can be easily removed from the reaction mixture, simplifying purification and reducing waste. rsc.org Developing water-based synthetic strategies is also a major goal, particularly for creating water-soluble calixarenes for biological and environmental applications. researchgate.net

Table 5: Comparison of Synthetic Approaches for Calixarenes

Feature Conventional Synthesis Green Chemistry Approach (e.g., Mechanochemistry)
Solvent Use Typically requires large volumes of organic solvents. Often solvent-free or uses minimal solvent (liquid-assisted grinding). beilstein-archives.org
Reaction Time Can be lengthy, requiring prolonged heating. Often significantly faster. beilstein-archives.org
Energy Consumption High, due to heating and solvent distillation. Generally lower, relies on mechanical energy.
Purification Often requires complex chromatographic separation. Can be simpler, sometimes yielding a pure product directly.

| Waste Generation | Produces significant solvent and byproduct waste. | Minimized waste streams. |

Q & A

Q. What are the primary synthetic routes for 4-Chlorobutyloxybenzyloxycalix[8]arene, and how can regioselectivity be controlled?

The synthesis typically involves functionalization of the upper or lower rim of calix[8]arene. For regioselective modification, protection-deprotection strategies are critical. For example, tert-butyl groups on the upper rim can act as directing agents, enabling selective substitution at specific phenolic oxygen sites. Post-functionalization with chlorobutyloxybenzyl groups requires careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid undesired cross-linking . Characterization via IR and NMR confirms successful substitution, while X-ray crystallography provides definitive structural validation .

Q. Which analytical techniques are most effective for determining the conformation of this compound in solution and solid states?

  • Solid-state : X-ray crystallography is definitive for resolving conformational details (e.g., double cone, pinched cone). SEM and TEM can visualize crystal morphology and supramolecular assemblies .
  • Solution-state : Dynamic NMR (DNMR) tracks conformational flexibility by observing coalescence of proton signals at varying temperatures. For example, hydrogen-bonding interactions between phenolic hydroxyl groups stabilize specific conformers, detectable via 1H^1H NMR chemical shifts .

Q. How can host-guest interactions between this compound and fullerene derivatives be experimentally validated?

UV-vis spectroscopy monitors color changes in toluene solutions upon complexation, while Job’s plot analysis determines binding stoichiometry. Solid-state evidence includes SEM imaging of co-crystallized complexes and FTIR to identify non-covalent interactions (e.g., π-π stacking). Molecular simulations (DFT) further rationalize the geometry of host-guest assemblies .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported stoichiometries of calix[8]arene-metal complexes?

Discrepancies often arise from solvent-dependent aggregation. Neutron Activation Analysis (NAA) and elemental analysis provide precise 1:1 or 2:1 stoichiometric data. Isothermal Titration Calorimetry (ITC) quantifies binding constants (KaK_a) and enthalpy changes, distinguishing true host-guest interactions from non-specific aggregation .

Q. How do upper-rim substituents influence the conformational dynamics and host-guest selectivity of this compound?

Bulky substituents (e.g., tert-butyl) restrict conformational flexibility, favoring the double-cone conformation. Competitive binding assays with guests like paraquat dichloride, analyzed via 1H^1H NMR titration, reveal selectivity trends. For instance, electron-withdrawing groups enhance affinity for cationic guests by strengthening dipole interactions .

Q. What strategies optimize this compound for catalytic applications, such as oxygen reduction reactions (ORR)?

Functionalizing gold nanoparticles with calix[8]arene monolayers improves ORR selectivity by creating well-defined binding pockets. Cyclic voltammetry (CV) and rotating disk electrode (RDE) measurements assess catalytic efficiency, while XPS confirms stable nanoparticle-calixarene interfaces .

Q. How can computational modeling guide the design of this compound-based sensors?

Density Functional Theory (DFT) predicts electronic transitions and binding energies for sensor-target complexes. For example, simulations of fluorescence quenching mechanisms (e.g., photoinduced electron transfer) align with experimental Stern-Volmer plots, enabling rational design of nitroaromatic explosive sensors .

Methodological Notes

  • Synthesis : Prioritize high-purity solvents (e.g., dried toluene) to avoid side reactions during etherification .
  • Characterization : Combine multiple techniques (e.g., X-ray, NMR, SEM) to address structural and dynamic complexities .
  • Complexation Studies : Use solvent systems mimicking real-world conditions (e.g., aqueous mixtures for environmental sensors) .

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